

Early-phase clinical trial data on Lesinurad safety and efficacy

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Compound of Interest

Compound Name: Lesinurad

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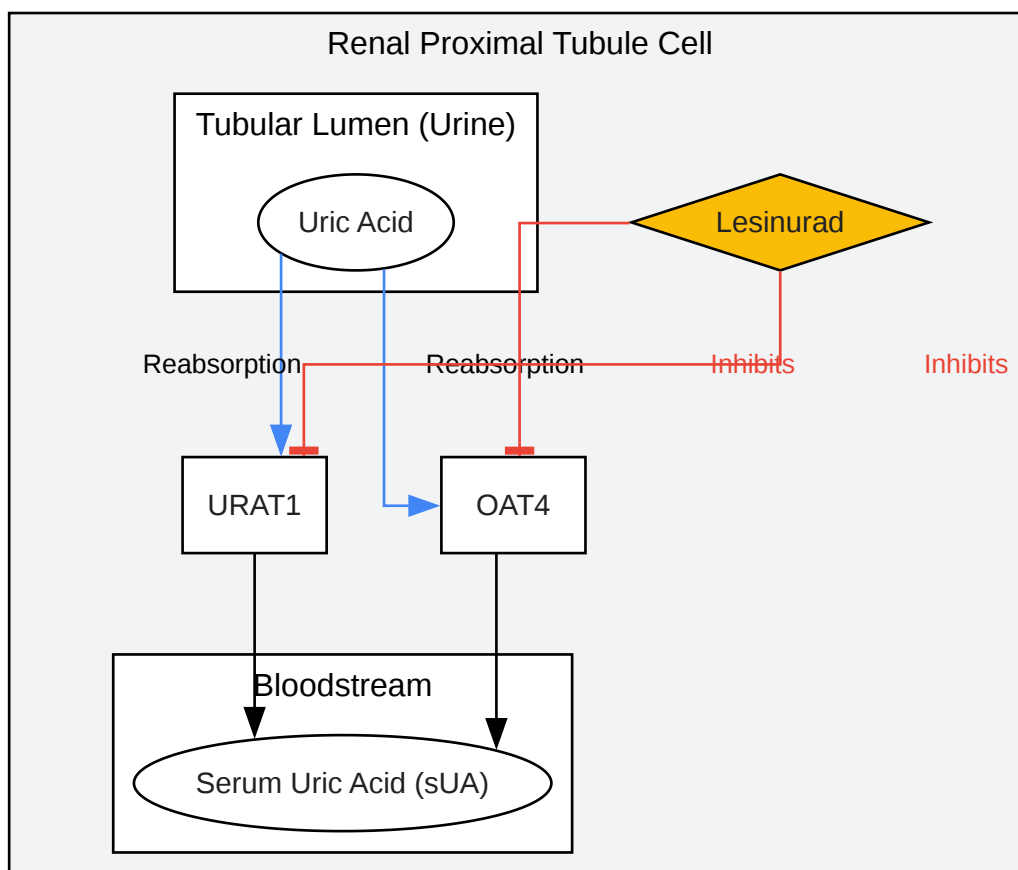
An In-depth Technical Guide to the Early-Phase Clinical Trial Data on **Lesinurad**: Safety and Efficacy

Introduction

Lesinurad (marketed as Zurampic) is a selective uric acid reabsorption inhibitor (SURI) developed for the treatment of hyperuricemia associated with gout.[1][2] It is indicated for use in combination with a xanthine oxidase inhibitor (XOI) like allopurinol or febuxostat, particularly for patients who do not achieve target serum uric acid (sUA) levels with an XOI alone.[1][3] **Lesinurad**'s mechanism of action provides a dual-pronged approach to lowering sUA levels by both reducing uric acid production (via the XOI) and increasing its renal excretion.[4] This document provides a detailed overview of the early-phase clinical trial data, focusing on the safety, efficacy, pharmacokinetics, and experimental protocols of **Lesinurad**.

Mechanism of Action

Lesinurad primarily functions by inhibiting the uric acid transporter 1 (URAT1), a key protein responsible for the reabsorption of uric acid from the renal tubules back into the bloodstream.[1][4] By blocking URAT1, **Lesinurad** increases the fractional excretion of uric acid (FEUA), thereby lowering sUA concentrations.[5] The drug also demonstrates inhibitory effects on Organic Anion Transporter 4 (OAT4), another transporter implicated in diuretic-induced hyperuricemia.[2][5] Unlike older uricosuric agents such as probenecid, **Lesinurad** does not significantly inhibit OAT1 or OAT3 at clinical concentrations, potentially reducing the risk of certain drug-drug interactions.[2][5]



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Caption: Lesinurad's Mechanism of Action in the Renal Tubule.

Pharmacokinetics and Pharmacodynamics (Phase 1 Data)

Early-phase studies in healthy male volunteers were conducted to evaluate the pharmacokinetics (PK), pharmacodynamics (PD), and safety of **Lesinurad**. These included single ascending dose (SAD) and multiple ascending dose (MAD) studies.

Following single oral doses ranging from 5 mg to 600 mg, **Lesinurad** was rapidly absorbed, with maximum plasma concentrations (C_{max}) reached within 1 to 4 hours.^[6] Exposure, as measured by C_{max} and the area under the plasma concentration-time curve (AUC), increased proportionally with the dose.^[6] The elimination half-life is approximately 5 hours. Multiple daily doses did not lead to drug accumulation.^[6] Approximately 30-40% of the administered dose is excreted unchanged in the urine.^[6]

The pharmacodynamic effect is a dose-dependent reduction in sUA and an increase in the urinary excretion of uric acid.[6] A single 200 mg dose was shown to reduce sUA levels by 33% and increase the fractional excretion of uric acid (FEUA) 3.6-fold within 6 hours.[5]

Table 1: Pharmacokinetics of Single-Dose **Lesinurad** (Fed State)

Parameter	Lesinurad 200 mg
Cmax (Geometric Mean)	6 µg/mL
AUC (Geometric Mean)	29 µg·hr/mL
Tmax (Time to Cmax)	1 - 4 hours[1]

| Elimination Half-life ($t_{1/2}$) | ~5 hours |

Table 2: Pharmacodynamic Effects of Single-Dose **Lesinurad** in Healthy Volunteers

Dose	Peak FEUA Increase (from 5.8% baseline)	Maximum sUA Reduction
200 mg	21.8% (at 6 hours)[5]	33% (at 6 hours)[5]
400 mg	26.7% (at 6 hours)[5]	-

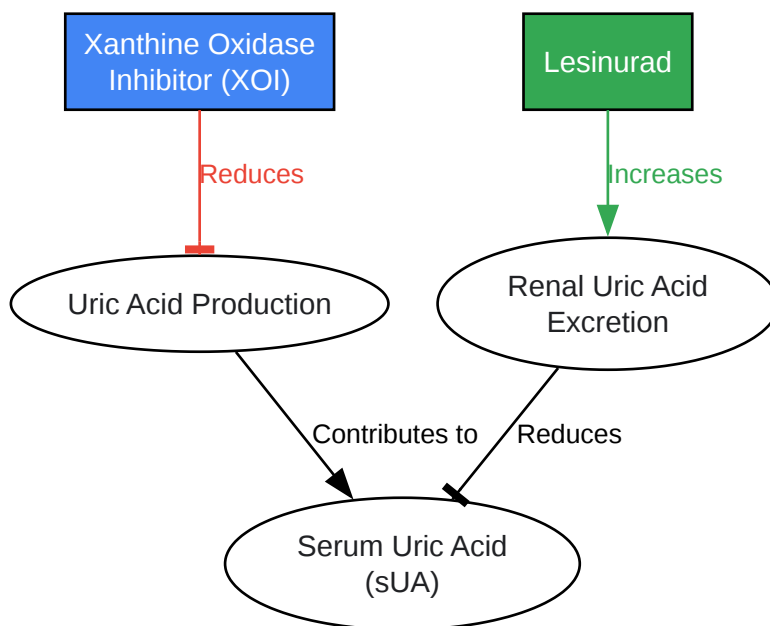
| 600 mg | 32.3% (at 6 hours)[5] | 42% (at 6 hours)[5] |

Pivotal Clinical Trial Efficacy (Phase 3 Data)

The efficacy of **Lesinurad** was primarily established in three pivotal Phase 3, randomized, double-blind, placebo-controlled trials: CLEAR 1, CLEAR 2, and CRYSTAL.[3] These studies evaluated **Lesinurad** in combination with an XOI in patients with gout who had an inadequate response to XOI monotherapy.

The primary endpoint for the CLEAR studies was the proportion of patients achieving a target sUA level of <6.0 mg/dL at month 6.[7][8] For the CRYSTAL study, which enrolled patients with tophaceous gout, the primary endpoint was the proportion of patients achieving a target sUA of <5.0 mg/dL at month 6.[3] In all three trials, the combination of **Lesinurad** 200 mg with an XOI

was significantly more effective at lowering sUA to target levels compared to XOI therapy alone.[3]



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Caption: Dual-Mechanism Approach to Lowering Serum Uric Acid.

Table 3: Primary Efficacy Endpoint in Phase 3 Trials (Proportion of Patients Achieving sUA Target at Month 6)

Trial	Placebo + XOI	Lesinurad 200 mg + XOI	Lesinurad 400 mg + XOI
CLEAR 1 (Target <6.0 mg/dL)	27.9% ^[3]	54.2% ^[3]	59.2% ^[8]
CLEAR 2 (Target <6.0 mg/dL)	23.3%	55.2%	66.5%

| CRYSTAL (Target <5.0 mg/dL) | 46.8% | 56.6% (p=0.13 vs placebo) | 76.1% (p<0.0001 vs placebo)^[4] |

Safety and Tolerability Profile

Across the Phase 3 clinical program, **Lesinurad** 200 mg in combination with an XOI was generally well-tolerated, with a safety profile comparable to XOI monotherapy.[3][9] The 400 mg dose was associated with a higher incidence of adverse events, particularly renal-related events, and was not approved for commercial use.[8][9]

The most notable safety concern was an increase in serum creatinine.[7] These elevations were typically transient and reversible, often resolving without discontinuation of the study drug.[7][8] The risk of acute renal failure is increased if **Lesinurad** is used as monotherapy; therefore, it is only indicated for use in combination with an XOI.[2] Other common treatment-emergent adverse events (TEAEs) included upper respiratory tract infections, back pain, and arthralgia.[10] The incidence of kidney stones, a known risk for uricosuric agents, was not significantly different between the combination therapy and XOI monotherapy groups.[3][11]

Table 4: Overview of Safety Data from Pooled Phase 3 Trials

Adverse Event Category	Placebo + XOI	Lesinurad 200 mg + XOI	Lesinurad 400 mg + XOI
Any TEAE	72.5% [4]	82.1% [4]	82.6% [4]
Serious TEAEs	3.9% - 4.0% [9]	4.4% - 6.0% [9]	8.0% - 9.5% [9] [10]
Discontinuation due to TEAEs	5.3% [9]	3.4% - 8.5% [4] [9]	9.5% - 13.8% [4] [9]
Blood Creatinine Increased	0.6% - 1.7% [12]	3.0% - 3.8% [12]	5.9% - 6.9% [12]
Kidney Stone TEAEs (CLEAR 1)	2.0% [3]	1.0% [3]	2.5% [3]

| Cardiovascular Events | Low and similar across groups[\[11\]](#) | Low and similar across groups[\[11\]](#) | Low and similar across groups[\[11\]](#) |

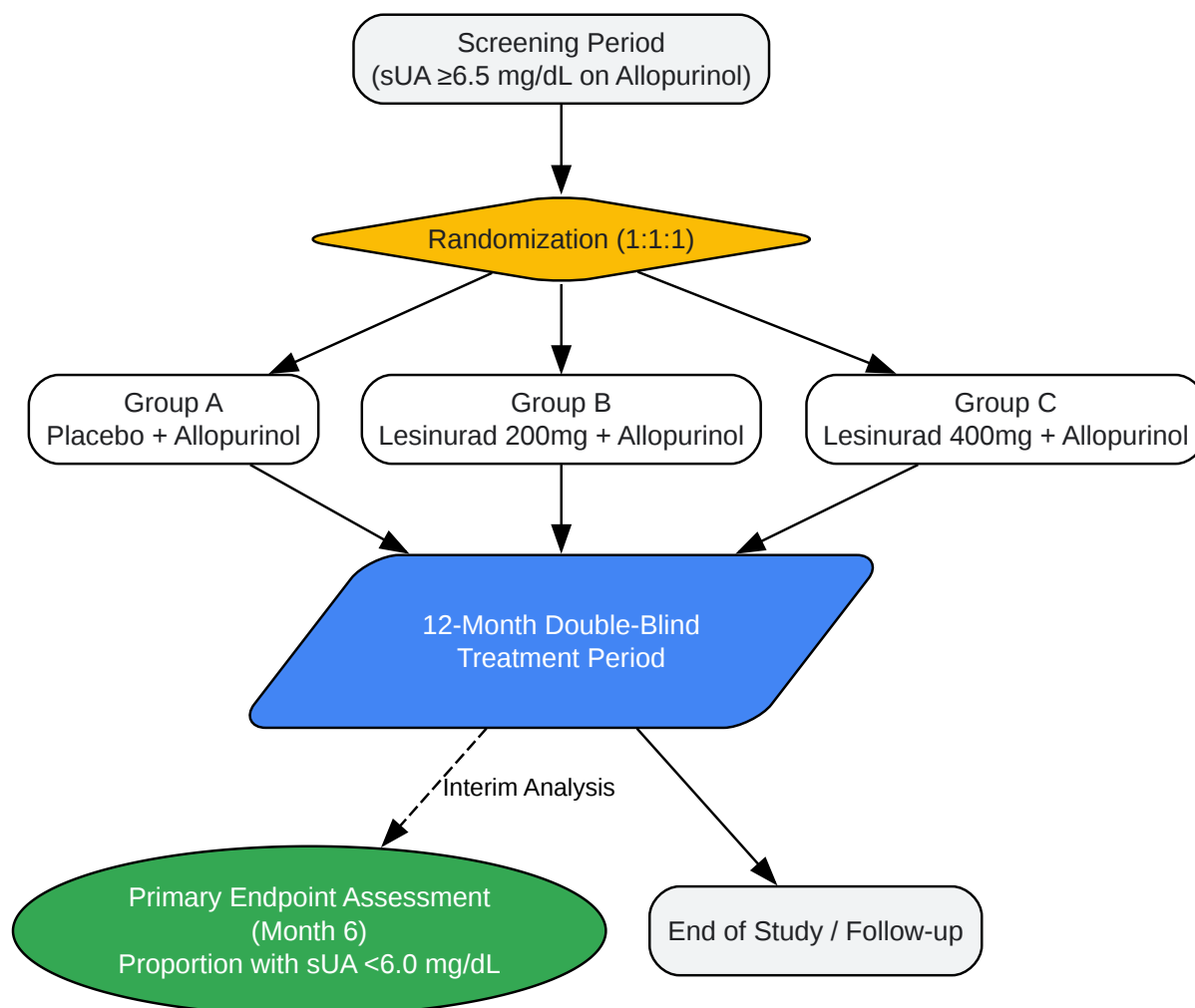
Experimental Protocols

Phase 1 Single and Multiple Ascending Dose Study

- Objective: To assess the pharmacokinetics, pharmacodynamics, and safety of **Lesinurad** in healthy adult males.[6]
- Design: Randomized, placebo-controlled, ascending dose study.[6]
- Population: 34 subjects in the SAD portion; 32 subjects in the MAD portion.[6]
- Intervention:
 - SAD: Single oral doses of **Lesinurad** solution from 5 mg to 600 mg.[6]
 - MAD: Once-daily oral doses of **Lesinurad** solution or capsules from 100 mg to 400 mg for 10 days.[6]
- Methodology: Plasma and urine samples were collected at predefined intervals for up to 48-72 hours post-dose to measure concentrations of **Lesinurad** and uric acid.[5][6] Safety was monitored through physical examinations, vital signs, ECGs, and clinical laboratory tests.[6]

Phase 3 CLEAR 1 & 2 Studies

- Objective: To evaluate the efficacy and safety of **Lesinurad** in combination with allopurinol in gout patients with an inadequate response to allopurinol alone.[7][9]
- Design: Two replicate, 12-month, multinational, randomized, double-blind, placebo-controlled trials.[7][9]
- Population: 603 (CLEAR 1) and 610 (CLEAR 2) adult patients with gout. Key inclusion criteria included being on a stable allopurinol dose (≥ 300 mg, or ≥ 200 mg for moderate renal impairment), having a screening sUA ≥ 6.5 mg/dL, and a history of ≥ 2 gout flares in the past year.[7][9]
- Intervention: Patients were randomized 1:1:1 to receive **Lesinurad** 200 mg, **Lesinurad** 400 mg, or placebo, once daily, in addition to their ongoing allopurinol therapy.[7] Gout flare prophylaxis was required for the first 5 months.[3]
- Methodology: The primary efficacy endpoint was the proportion of patients achieving sUA < 6.0 mg/dL at month 6. Secondary endpoints included gout flare rates and tophi resolution.[7] Safety was assessed via monitoring of adverse events and laboratory data.[7]



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Caption: Workflow for the Phase 3 CLEAR Clinical Trials.

Conclusion

Early-phase clinical trials demonstrated that **Lesinurad** is an effective uricosuric agent that, when added to a xanthine oxidase inhibitor, significantly improves the proportion of gout patients achieving target serum uric acid levels.[3][9] The 200 mg daily dose provides a favorable benefit-risk profile, with manageable side effects comparable to XOI monotherapy.[3] The most significant safety finding was a dose-dependent, generally reversible increase in serum creatinine, underscoring the necessity of its use in combination with an XOI to mitigate renal risks.[2][7] The data from these foundational studies support the role of **Lesinurad** as an important adjunctive therapy for patients with inadequately controlled hyperuricemia.

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